Methyl 2-{[({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate
Description
Methyl 2-{[({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate is a synthetic organic compound characterized by a dihydropyrimidinone core modified with a 4-butylphenyl sulfonyl group and a sulfanyl acetyl amino linkage to a methyl benzoate moiety. However, key differences in its backbone (e.g., absence of a urea bridge) distinguish it from classical sulfonylurea compounds.
Properties
CAS No. |
1223819-02-0 |
|---|---|
Molecular Formula |
C24H25N3O6S2 |
Molecular Weight |
515.6 |
IUPAC Name |
methyl 2-[[2-[[5-(4-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C24H25N3O6S2/c1-3-4-7-16-10-12-17(13-11-16)35(31,32)20-14-25-24(27-22(20)29)34-15-21(28)26-19-9-6-5-8-18(19)23(30)33-2/h5-6,8-14H,3-4,7,15H2,1-2H3,(H,26,28)(H,25,27,29) |
InChI Key |
YVKAWGJCZYMKEQ-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=CC=C3C(=O)OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
Methyl 2-{[({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antibacterial action, enzyme inhibition, and anticancer properties. This article aims to synthesize the available research findings on the biological activity of this compound.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 517.62 g/mol. The compound incorporates a sulfonamide moiety, which is known for its diverse pharmacological activities.
Antibacterial Activity
Research indicates that compounds with similar structures exhibit varying degrees of antibacterial activity. For instance, derivatives containing sulfonamide groups have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. In a study evaluating related compounds, moderate to strong antibacterial activity was observed against Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is noteworthy. Specifically, it has been associated with acetylcholinesterase (AChE) and urease inhibition. A study demonstrated that several synthesized compounds exhibited strong inhibitory effects on urease, which is significant for conditions like urinary tract infections . The IC50 values for some derivatives were reported to be as low as 0.63 µM, indicating potent activity .
Anticancer Properties
This compound has been postulated to possess anticancer properties due to its ability to inhibit carbonic anhydrase (CA) enzymes, particularly CAIX, which is overexpressed in various tumors . Compounds designed with similar sulfonamide groups have shown selective binding to CA isozymes, suggesting potential therapeutic applications in cancer treatment .
Case Studies
- Antibacterial Screening : A series of related compounds were synthesized and tested for their antibacterial properties. Among them, compounds with the sulfonamide functionality exhibited strong inhibition against E. coli and Pseudomonas aeruginosa, suggesting that modifications in the side chains could enhance efficacy .
- Enzyme Inhibition Studies : In a comparative study of various synthesized derivatives, those containing the pyrimidine core showed significant AChE inhibition with IC50 values ranging from 0.5 to 3 µM across different derivatives . This indicates a promising avenue for developing treatments for conditions like Alzheimer's disease.
Data Tables
| Activity Type | Compound | IC50 (µM) | Target |
|---|---|---|---|
| Antibacterial | Methyl 2-{...} | 0.63 | Urease |
| Enzyme Inhibition | Related Sulfonamide Derivative | 0.5 - 3 | Acetylcholinesterase (AChE) |
| Anticancer | Similar Sulfonamide Compounds | Varies | Carbonic Anhydrase (CAIX) |
Scientific Research Applications
Medicinal Chemistry
Methyl 2-{[({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate has been investigated for its potential as a pharmaceutical intermediate. Sulfonamide derivatives are known for their broad-spectrum biological activities, including:
- Antitumor Activity : Some sulfonamide derivatives exhibit significant cytotoxic effects against various cancer cell lines, such as colon and breast cancer cells. The mechanism often involves apoptosis induction in cancer cells .
- Enzyme Inhibition : This compound may act as an inhibitor of key enzymes involved in metabolic pathways, such as acetylcholinesterase and α-glucosidase, which are relevant in treating Alzheimer’s disease and Type 2 diabetes mellitus respectively .
Biological Studies
The compound is also studied for its interactions with biological molecules. Research indicates that it can modulate enzyme activities, potentially leading to therapeutic effects in conditions like diabetes and neurodegenerative diseases .
Industrial Applications
In addition to its medicinal uses, this compound is utilized in the synthesis of specialty chemicals and materials with specific properties. Its unique molecular structure allows for the development of new materials with tailored functionalities.
Case Studies
- Antitumor Evaluation : A study demonstrated that derivatives of sulfonamides similar to this compound exhibited potent cytotoxicity against human cancer cell lines. The study utilized both in vitro assays and molecular docking simulations to assess binding affinities to target proteins .
- Enzyme Inhibition Studies : Further research highlighted the compound's ability to inhibit acetylcholinesterase activity effectively, suggesting its potential use in Alzheimer’s disease treatment strategies .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several methyl benzoate derivatives used as sulfonylurea herbicides, as documented in pesticide chemistry literature. Below is a detailed comparison based on substituents, applications, and molecular features:
Table 1: Structural and Functional Comparison with Sulfonylurea Herbicides
Key Structural and Functional Differences:
Core Heterocycle: Classical sulfonylureas (e.g., metsulfuron-methyl) feature triazine or pyrimidine rings linked via a urea bridge to the sulfonyl group . The target compound replaces the urea bridge with a sulfanyl acetyl amino linkage and uses a dihydropyrimidinone core, which may alter enzyme-binding kinetics or metabolic stability.
Substituent Effects :
- The 4-butylphenyl sulfonyl group in the target compound introduces significant lipophilicity compared to smaller substituents (e.g., methoxy, methyl) in other herbicides. This could enhance soil adsorption or delay degradation but may reduce water solubility .
- Sulfonylurea herbicides with electron-withdrawing groups (e.g., trifluoromethoxy in primisulfuron-methyl) exhibit enhanced ALS inhibition , whereas the target’s bulky butylphenyl group may prioritize selectivity for specific weed species.
Mechanistic Implications: Sulfonylureas inhibit ALS by mimicking the enzyme’s natural substrate, a mechanism dependent on the urea bridge’s hydrogen-bonding capacity .
Environmental and Metabolic Behavior: Compounds like ethametsulfuron-methyl (with ethoxy and methylamino groups) exhibit moderate soil mobility due to balanced hydrophilicity . The target’s lipophilic butylphenyl group may increase soil persistence, posing risks of carryover to subsequent crops.
Research Findings and Hypotheses
While direct studies on the target compound are absent in the reviewed evidence, inferences can be drawn from structural analogs:
- Synthetic Feasibility: The dihydropyrimidinone core is synthetically accessible via Biginelli-like reactions, but introducing the 4-butylphenyl sulfonyl group may require specialized sulfonation conditions .
- Bioactivity Prediction : The compound’s lack of a urea bridge likely precludes ALS inhibition, but its sulfonamide and ester groups may confer alternative bioactivities (e.g., antifungal or insecticidal properties).
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and which analytical techniques are critical for confirming its structural integrity?
- Methodological Answer : The synthesis of this compound likely involves multi-step organic reactions, such as sulfonylation of pyrimidine derivatives followed by thioether formation and subsequent coupling with methyl benzoate precursors. Key analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : For verifying substituent positions and regioselectivity.
- High-Performance Liquid Chromatography (HPLC) : To assess purity and isolate intermediates.
- Mass Spectrometry (MS) : For confirming molecular weight and fragmentation patterns.
- Infrared Spectroscopy (IR) : To validate functional groups like sulfonyl and carbonyl moieties .
Q. How can researchers optimize the purification of this compound using modern separation technologies?
- Methodological Answer : Purification challenges arise due to polar sulfonyl and amide groups. Strategies include:
- Flash Chromatography : Using gradient elution with polar/non-polar solvent systems.
- Membrane Separation : For lab-scale removal of low-molecular-weight impurities .
- Recrystallization : Solvent screening (e.g., DMSO/water mixtures) to improve crystalline yield.
Advanced Research Questions
Q. What strategies are recommended for resolving discrepancies between in silico predictions and experimental bioactivity data for this compound?
- Methodological Answer : Contradictions may stem from solvation effects or conformational flexibility. Approaches include:
- Molecular Dynamics Simulations : To model solvent interactions and ligand-protein binding kinetics.
- Free Energy Perturbation (FEP) : Quantify thermodynamic contributions of substituents (e.g., butylphenyl vs. methylphenyl) .
- Experimental Validation : Use isothermal titration calorimetry (ITC) to measure binding affinities under controlled conditions .
Q. How can multi-parametric stability studies be designed to assess the compound's degradation under various environmental conditions?
- Methodological Answer : Stability protocols should include:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.
- Degradant Profiling : Use LC-MS to identify oxidation (sulfonyl group) or hydrolysis (ester linkage) products.
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under storage conditions .
Q. What experimental approaches are effective in elucidating the structure-activity relationship (SAR) of the sulfonyl and pyrimidinyl moieties?
- Methodological Answer :
- Analog Synthesis : Replace the butylphenyl group with shorter alkyl chains or electron-withdrawing substituents (e.g., fluorophenyl).
- Enzyme Inhibition Assays : Test analogs against target enzymes (e.g., dihydrofolate reductase) to correlate substituent effects with IC₅₀ values.
- X-ray Crystallography : Resolve ligand-enzyme complexes to identify critical hydrogen bonds or steric clashes .
Q. How can researchers apply Design of Experiments (DoE) principles to optimize reaction conditions for synthesizing this compound?
- Methodological Answer :
- Factor Screening : Use fractional factorial designs to evaluate temperature, catalyst loading, and solvent polarity.
- Response Surface Methodology (RSM) : Maximize yield by optimizing variables like reaction time and stoichiometry.
- Process Simulation : Couple DoE with computational tools (e.g., Aspen Plus) to model heat transfer and mixing efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
